molecular formula C14H10N2O3 B13677385 5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid

Cat. No.: B13677385
M. Wt: 254.24 g/mol
InChI Key: FPTQNPRGEPIBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a quinoline moiety. The isoxazole ring (a five-membered structure containing nitrogen and oxygen) is substituted at position 3 with a 4-quinolyl group and at position 5 with a methyl group, while position 4 bears a carboxylic acid functional group. This structural configuration confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions .

  • Nucleophilic addition reactions using aromatic aldehydes and primary amines, catalyzed by indium (III) trifluoromethanesulfonate (yields: 63–81%) .
  • Hydrolysis of esters (e.g., ethyl or methyl esters) under basic conditions to yield carboxylic acid derivatives .

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

5-methyl-3-quinolin-4-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-6-7-15-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,17,18)

InChI Key

FPTQNPRGEPIBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole and quinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The biological and physicochemical properties of isoxazole derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 3 Molecular Formula Melting Point (°C) Yield (%) Key Properties/Applications Reference
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic acid 4-Quinolyl C₁₅H₁₁N₂O₃ Not reported Not reported Potential kinase inhibition, drug development
5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid 3-Nitrophenyl C₁₁H₈N₂O₅ 181.3 (decomp.) 82 GABA transporter inhibition, high lipophilicity
5-Methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid Pyridin-4-yl C₁₀H₈N₂O₃ 179.1–180.3 (decomp.) 46 Enhanced solubility due to pyridine nitrogen
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid 5-Methylthiophen-2-yl C₁₀H₉NO₃S Not reported 55 Improved metabolic stability (thiophene ring)
5-Methyl-3-(p-tolyl)isoxazole-4-carboxylic acid p-Tolyl C₁₂H₁₁NO₃ Not reported Not reported Reduced steric hindrance, moderate toxicity (H302)
Key Observations:
  • Heteroaromatic Substituents (e.g., Pyridinyl) : Pyridine-containing analogs demonstrate improved solubility due to hydrogen-bonding capacity, though yields are lower (46%) compared to nitro-substituted derivatives (82%) .
  • Quinolyl vs.

Biological Activity

5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused isoxazole and quinoline structure, which contributes to its distinct chemical and biological properties. The isoxazole ring is known for its versatility in biological applications, often interacting with various molecular targets.

Antimicrobial Properties

Research has indicated that compounds with isoxazole moieties exhibit antimicrobial activities. For instance, derivatives of isoxazole have shown effectiveness against a range of bacteria and fungi. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. The interaction with specific receptors or enzymes involved in cell proliferation and survival is a key area of interest.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. The isoxazole ring facilitates interactions through hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at various positions on the isoxazole or quinoline rings can enhance potency or selectivity against specific targets. For example, substituents that increase lipophilicity may improve cellular uptake.

Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial properties of isoxazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Bacteria
This compound32S. aureus
Standard Antibiotic (e.g., Penicillin)16S. aureus

Study 2: Anticancer Activity

In another investigation, the anticancer effects of this compound were evaluated using human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity against breast cancer cells .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.